5a-Androstenone-d4

Description

BenchChem offers high-quality 5a-Androstenone-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5a-Androstenone-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

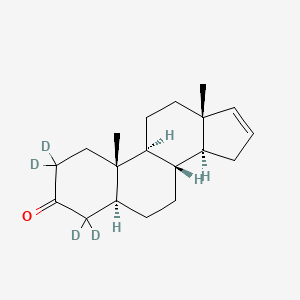

Structure

3D Structure

Properties

Molecular Formula |

C19H28O |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2 |

InChI Key |

HFVMLYAGWXSTQI-FIMUDOHPSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC[C@H]2C(C1=O)([2H])[2H])C)C)[2H] |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |

Origin of Product |

United States |

Foundational & Exploratory

5a-Androstenone-d4 chemical properties and structure

An In-Depth Technical Guide to 5α-Androstenone-d4

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 5α-Androstenone-d4. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their work.

Core Chemical Properties

5α-Androstenone-d4 is the deuterium-labeled form of 5α-Androstenone, a naturally occurring steroid.[1] As an isotopically labeled analog, its primary application is as an internal standard for the accurate quantification of 5α-Androstenone in various biological matrices using mass spectrometry-based methods.[2] The deuterium labeling enhances its molecular weight without significantly altering its chemical behavior, allowing it to be distinguished from the endogenous, unlabeled compound.[2]

Physicochemical Data

The following table summarizes the key chemical and physical properties of 5α-Androstenone-d4. Data for the unlabeled analog, 5α-Androstenone, are included for reference where specific data for the deuterated compound is unavailable.

| Property | Value | Source |

| IUPAC Name | (5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | [3] |

| Synonyms | (5α)-Androst-16-en-3-one-2,2,4,4-d4, 5α-Androstenone-2,2,4,4-d4 | [1][3] |

| Molecular Formula | C₁₉H₂₄D₄O | [2][4] |

| Molecular Weight | 276.45 g/mol | [1][2][4] |

| Accurate Mass | 276.2391 | [3] |

| Appearance | White to Off-White Solid / Crystalline Solid | [5][6][7] |

| Purity | >95% (GC) | [3] |

| Storage Temperature | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [2][5] |

| Unlabeled CAS Number | 18339-16-7 | [3][4] |

Reference Data for 5α-Androstenone (Unlabeled)

| Property | Value | Source |

| Melting Point | 140-145 °C | [7][8] |

| Boiling Point | 371.0 - 372.0 °C @ 760 mm Hg | [9][10] |

| Solubility | DMF: ~25 mg/mLDMSO: ~15 mg/mLEthanol: ~10 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [6][11] |

Chemical Structure

5α-Androstenone-d4 possesses the characteristic four-ring steroid nucleus. The "5α" designation refers to the stereochemistry at the junction of the A and B rings, where the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10. The deuterium atoms are specifically located at the 2 and 4 positions on the A-ring of the steroid structure.

-

SMILES: [2H]C1([2H])C[C@]2(C)[C@H]3CC[C@]4(C)C=CC[C@H]4[C@@H]3CC[C@H]2C([2H])([2H])C1=O[3]

-

InChI: InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2[1][3]

Biological Context and Signaling Pathways

5α-Androstenone is a pheromone, most notably found in the saliva of male pigs where it acts as a signaling molecule to induce mating readiness in sows.[12] It is also found in humans.[1] The biological activity of 5α-Androstenone is initiated by its interaction with specific olfactory receptors (ORs).[13]

Biosynthesis Pathway

The biosynthesis of 5α-Androstenone is a multi-step enzymatic process. It originates from androstadienone and is metabolized into other related steroid compounds.

GABA-A Receptor Modulation by a Metabolite

While 5α-Androstenone itself primarily interacts with olfactory receptors, its metabolite, 5α-androst-16-en-3α-ol (androstenol), has been shown to act as a positive modulator of GABA-A receptors.[14] This suggests a potential secondary signaling role for androstenone metabolites within the central nervous system, similar to other neurosteroids.[14]

Experimental Protocols

The primary use of 5α-Androstenone-d4 is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the quantification of endogenous 5α-Androstenone.

General Protocol for Quantification in Plasma/Saliva

This protocol outlines a typical workflow for using 5α-Androstenone-d4 in a quantitative assay.

1. Sample Preparation:

- Thaw biological samples (e.g., plasma, saliva) on ice.

- To a 1 mL aliquot of the sample, add a known concentration of 5α-Androstenone-d4 solution (e.g., 10 ng in methanol). The exact amount should be optimized based on the expected concentration of the analyte.

- Vortex briefly to mix.

2. Extraction:

- Perform a liquid-liquid extraction by adding 3 mL of an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).

- Vortex vigorously for 2 minutes.

- Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

- Carefully transfer the upper organic layer to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization (Optional, for GC-MS):

- To enhance volatility and improve chromatographic properties for gas chromatography, the dried extract can be derivatized.

- Reconstitute the extract in 50 µL of a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS).

- Incubate at 60°C for 30 minutes.

4. Instrumental Analysis (LC-MS/MS or GC-MS):

- Reconstitute the dried extract (or derivatized sample) in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or hexane for GC-MS).

- Inject an aliquot into the LC-MS/MS or GC-MS system.

- Monitor the specific mass-to-charge (m/z) transitions for both the native analyte (5α-Androstenone) and the deuterated internal standard (5α-Androstenone-d4).

5. Data Analysis:

- Generate a calibration curve using standards of known concentrations of 5α-Androstenone spiked with the same fixed concentration of 5α-Androstenone-d4.

- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples and calibrators.

- Determine the concentration of 5α-Androstenone in the samples by interpolating their area ratios against the calibration curve.

node [

shape=box,

style="filled",

penwidth=1.5,

fontname="Helvetica",

fontsize=11,

fillcolor="#F1F3F4",

fontcolor="#202124"

];

edge [

penwidth=1.5,

color="#5F6368"

];

// Nodes

start [label="Biological Sample\n(e.g., Plasma, Saliva)", shape=ellipse, fillcolor="#FBBC05"];

spike [label="Spike with known amount of\n5α-Androstenone-d4"];

extract [label="Liquid-Liquid Extraction"];

evaporate [label="Evaporate to Dryness"];

derivatize [label="Derivatization (Optional for GC-MS)"];

reconstitute [label="Reconstitute in Injection Solvent"];

analysis [label="LC-MS/MS or GC-MS Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

data [label="Data Processing:\nCalculate Analyte/IS Area Ratio"];

quantify [label="Quantification against\nCalibration Curve"];

end [label="Final Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> spike;

spike -> extract;

extract -> evaporate;

evaporate -> derivatize;

derivatize -> reconstitute;

evaporate -> reconstitute [style=dashed, label=" If no derivatization"];

reconstitute -> analysis;

analysis -> data;

data -> quantify;

quantify -> end;

}

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. 5α-Androstenone-d4 | N/A - Coompo [coompo.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chembk.com [chembk.com]

- 8. usbio.net [usbio.net]

- 9. Androstenone | C19H28O | CID 6852393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5alpha-androst-16-en-3-one, 18339-16-7 [thegoodscentscompany.com]

- 11. caymanchem.com [caymanchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

5α-Androstenone-d4 in Research: A Technical Guide to its Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of 5α-Androstenone-d4 in scientific research. This deuterated analog of the endogenous steroid 5α-Androstenone serves a critical role as an internal standard for quantitative analysis, particularly in mass spectrometry-based techniques. Its use is essential for achieving accurate and precise measurements of 5α-Androstenone in complex biological matrices, which is vital for research in areas such as pheromone science, animal behavior, and food quality control.

Core Application: Internal Standard in Quantitative Analysis

5α-Androstenone-d4 is a stable, isotopically labeled version of 5α-Androstenone.[1] The four deuterium atoms increase its molecular weight, allowing it to be distinguished from the naturally occurring (unlabeled) analyte by a mass spectrometer.[1][2] In quantitative workflows, a known amount of 5α-Androstenone-d4 is added to a sample at the beginning of the analytical process.[3] It then experiences the same sample preparation steps—extraction, purification, and derivatization—as the endogenous 5α-Androstenone.

By comparing the signal of the analyte to the constant signal of the internal standard, researchers can correct for any loss of analyte that may occur during sample processing and for variations in instrument response. This ensures a high degree of accuracy and precision in the final quantification.

Experimental Protocol: Quantification of 5α-Androstenone in Porcine Adipose Tissue using GC-MS

The following is a representative protocol synthesized from established methodologies for steroid analysis.

1. Sample Preparation and Extraction

-

Homogenization: A known weight of porcine adipose tissue (e.g., 1 gram) is homogenized in a suitable solvent, such as a mixture of methanol and water.

-

Internal Standard Spiking: A precise volume of a 5α-Androstenone-d4 solution of known concentration (e.g., 100 ng/mL in methanol) is added to the homogenate.

-

Liquid-Liquid Extraction (LLE): The sample is then extracted with an organic solvent like hexane or a mixture of diethyl ether and hexane. This step separates the lipids and other matrix components from the analyte and internal standard. The organic layer containing the steroids is collected.

-

Solid-Phase Extraction (SPE): For further purification, the extract can be passed through an SPE cartridge (e.g., C18 or silica). This removes interfering substances. The steroids are then eluted with an appropriate solvent.

-

Evaporation and Reconstitution: The solvent is evaporated under a gentle stream of nitrogen. The dried residue is reconstituted in a small volume of a solvent suitable for injection into the GC-MS system (e.g., ethyl acetate).

2. Derivatization

To improve the volatility and chromatographic properties of 5α-Androstenone and its deuterated internal standard for gas chromatography, a derivatization step is often employed. This typically involves reacting the extracted steroids with a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers.

3. GC-MS Analysis

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up, separating the different compounds in the sample based on their boiling points and interactions with the column.

-

Mass Spectrometry (MS): As the compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Selected Ion Monitoring (SIM): For quantitative analysis, the mass spectrometer is operated in SIM mode. Specific ions characteristic of the derivatized 5α-Androstenone and 5α-Androstenone-d4 are monitored. For example, the molecular ion or a prominent fragment ion of each compound would be selected.

4. Quantification

A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of unlabeled 5α-Androstenone and a constant concentration of 5α-Androstenone-d4. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 5α-Androstenone in the unknown samples is then determined by interpolating their analyte-to-internal standard peak area ratios on this calibration curve.

Data Presentation

The following tables summarize typical quantitative data found in the literature for the analysis of 5α-Androstenone and related steroids.

Table 1: Typical Concentration Ranges of 5α-Androstenone in Biological Samples

| Biological Matrix | Species | Concentration Range | Citation |

| Adipose Tissue | Pig | 90 - 7500 ng/g | [4] |

| Blood Serum | Pig | up to 215 ng/mL | [4] |

| Saliva | Pig | 0.04 - 1.70 µg/mL | [5] |

| Feces | Pig | 30.85 - 220.01 ng/g | [6] |

| Urine | Pig | 153.66 - 815.69 ng/µg of creatinine | [6] |

Table 2: Performance Characteristics of Analytical Methods for Steroid Quantification

| Parameter | Typical Value | Citation |

| Limit of Quantification (LOQ) | 10 pmol/L | [7] |

| Recovery | 97 - 102% | [7] |

| Between-run Coefficient of Variation (CV) | 3.6 - 8.0% | [7] |

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of using an internal standard.

References

- 1. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]

- 2. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. msacl.org [msacl.org]

- 4. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. msacl.org [msacl.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of salivary testosterone and androstendione by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

5a-Androstenone-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5α-Androstenone-d4, a deuterated isotopologue of the endogenous steroid 5α-Androstenone. This document covers its fundamental properties, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and an exploration of the relevant biological pathways.

Core Properties of 5α-Androstenone-d4

5α-Androstenone-d4 is a stable, isotopically labeled form of 5α-Androstenone, a pheromonal steroid. The inclusion of four deuterium atoms increases its molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte.

| Property | Value |

| CAS Number (unlabeled) | 18339-16-7 |

| Molecular Formula | C₁₉H₂₄D₄O |

| Molecular Weight | 276.45 g/mol |

Experimental Protocol: Quantification of 5α-Androstenone in Plasma using GC-MS

This protocol details a general procedure for the quantification of 5α-Androstenone in a plasma sample using Gas Chromatography-Mass Spectrometry (GC-MS) with 5α-Androstenone-d4 as an internal standard.

Sample Preparation and Extraction

-

Internal Standard Spiking: To 1 mL of plasma sample, add a known concentration of 5α-Androstenone-d4 solution in a suitable solvent (e.g., methanol).

-

Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the plasma sample, vortex thoroughly, and centrifuge at 4°C for 10 minutes at 10,000 x g to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean glass tube. Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture, vortex for 2 minutes, and centrifuge for 5 minutes at 2,000 x g to separate the phases.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Due to the low volatility of steroids, derivatization is a crucial step for GC-MS analysis.[1]

-

To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (TMS) ether derivatives.

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

5α-Androstenone-TMS derivative: Monitor the molecular ion and characteristic fragment ions.

-

5α-Androstenone-d4-TMS derivative: Monitor the corresponding molecular ion and fragment ions, which will be shifted by +4 m/z.

-

-

Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (5α-Androstenone) to the peak area of the internal standard (5α-Androstenone-d4) against the concentration of the analyte.

-

Determine the concentration of 5α-Androstenone in the unknown samples by interpolating their peak area ratios on the calibration curve.

Biological Signaling and Metabolic Pathway

5α-Androstenone is an endogenous steroid synthesized from cholesterol. It is known to act as a pheromone and has been shown to be a positive allosteric modulator of the GABA-A receptor.[2]

Caption: Biosynthesis of 5α-Androstenone and its modulation of the GABAA receptor.

References

- 1. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Purity of 5α-Androstenone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for 5α-Androstenone-d4. The methodologies detailed herein are compiled from established chemical principles and analytical techniques relevant to the preparation and characterization of deuterated steroids.

Introduction

5α-Androstenone-d4 is the deuterated form of 5α-androsten-3-one, a naturally occurring steroid. The incorporation of deuterium isotopes at specific molecular positions (2,2,4,4) makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in metabolic studies and doping control. Its use in isotope dilution mass spectrometry (IDMS) allows for precise and accurate quantification of its non-deuterated counterpart by correcting for sample loss during preparation and variations in instrument response.

Synthesis of 5α-Androstenone-d4

The synthesis of 5α-Androstenone-d4 is typically achieved through a base-catalyzed hydrogen-deuterium exchange reaction on the unlabeled 5α-androsten-3-one. The protons on the carbon atoms alpha to the carbonyl group (at positions C2 and C4) are acidic and can be removed by a strong base to form an enolate intermediate. In the presence of a deuterium source, such as deuterium oxide (D₂O), the enolate is quenched by a deuteron, leading to the incorporation of deuterium at these positions. This process is repeated under equilibrium conditions to achieve high levels of deuteration.

Proposed Synthetic Pathway

The logical workflow for the synthesis of 5α-Androstenone-d4 is depicted below.

Caption: Synthetic workflow for 5α-Androstenone-d4.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5α-androsten-3-one in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). A typical concentration for NaOD is 0.5-1 M.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction time can vary, but a period of 24-48 hours is generally sufficient to achieve a high degree of deuterium incorporation. The progress of the reaction can be monitored by taking small aliquots and analyzing them by mass spectrometry to check the extent of deuteration.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the basic solution by careful addition of a deuterated acid, such as deuterium chloride (DCl) in D₂O, to a pH of ~7.

-

Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified to remove any unreacted starting material and byproducts.

Purification

Purification of the deuterated steroid is crucial to ensure high chemical purity. A multi-step chromatographic procedure is often employed.

-

Column Chromatography: The crude product is first subjected to column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute the 5α-Androstenone-d4.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, a final purification step using HPLC may be necessary. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is commonly used.

Determination of Isotopic Purity

The isotopic purity of the synthesized 5α-Androstenone-d4 is a critical parameter and is typically determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing isotopic enrichment.

-

Derivatization: To improve the volatility and thermal stability of the steroid for GC analysis, it is often derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the keto group to a more volatile trimethylsilyl (TMS) enol ether.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is suitable.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: An initial temperature of around 180 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. The molecular ions and characteristic fragment ions of both the deuterated and non-deuterated androst-2-ene-3-trimethylsilyloxy-d4 are monitored.

-

The isotopic purity is calculated by comparing the integrated peak areas of the molecular ion clusters of the deuterated and non-deuterated compounds. The relative abundance of the different isotopologues (d0, d1, d2, d3, d4) is used to determine the percentage of deuterium incorporation.

Table 1: Hypothetical Quantitative Data from GC-MS Analysis

| Isotopologue | Monitored m/z (TMS derivative) | Relative Abundance (%) |

| d0 (unlabeled) | 344.3 | 0.5 |

| d1 | 345.3 | 1.0 |

| d2 | 346.3 | 2.5 |

| d3 | 347.3 | 6.0 |

| d4 | 348.3 | 90.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the combination of ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.[1][2]

-

Sample Preparation: Dissolve a known amount of the purified 5α-Androstenone-d4 in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR:

-

Acquire a quantitative ¹H NMR spectrum. The disappearance or reduction in the intensity of the signals corresponding to the protons at the 2 and 4 positions, relative to the integrals of other non-exchangeable protons in the molecule (e.g., methyl protons at C18 and C19), provides a measure of the deuterium incorporation.

-

-

²H NMR:

-

Acquire a ²H NMR spectrum. The presence of signals in the regions corresponding to the 2 and 4 positions confirms the location of the deuterium labels. The integral of these signals can be used for quantification.

-

The isotopic purity can be calculated from the ¹H NMR spectrum by comparing the integral of the residual proton signals at the deuterated positions to the integral of a reference signal from a non-deuterated position.

Table 2: Hypothetical Quantitative Data from ¹H NMR Analysis

| Proton Signal | Chemical Shift (ppm) | Integral (Relative) |

| C18-H₃ | ~0.75 | 3.00 (Reference) |

| C19-H₃ | ~1.02 | 3.00 |

| C2-H₂ & C4-H₂ (in unlabeled) | ~2.0-2.4 | ~0.08 (Residual) |

Isotopic Purity Determination Workflow

The following diagram illustrates the workflow for determining the isotopic purity of 5α-Androstenone-d4.

Caption: Analytical workflow for isotopic purity determination.

Conclusion

The synthesis of 5α-Androstenone-d4 via base-catalyzed hydrogen-deuterium exchange is a robust method for producing this valuable internal standard. Careful control of reaction conditions and rigorous purification are essential to achieve high chemical and isotopic purity. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive and reliable means of characterizing the final product, ensuring its suitability for demanding quantitative applications in research and development.

References

Commercial Suppliers and Technical Guide for 5α-Androstenone-d4

For researchers, scientists, and drug development professionals requiring 5α-Androstenone-d4 for laboratory use, this technical guide provides an in-depth overview of commercial suppliers, key product specifications, and its application as an internal standard in analytical methodologies.

Commercial Availability

5α-Androstenone-d4, a deuterated isotopologue of the endogenous steroid 5α-Androstenone, is available from several reputable suppliers of reference standards and research chemicals. The table below summarizes the offerings from key vendors.

| Supplier | Product Name | Synonyms | Purity | Available Sizes | Molecular Formula | Molecular Weight |

| LGC Standards | 5alpha-Androstenone-d4 | 16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4 | >95% (GC)[1] | 2.5 mg, 25 mg[1] | C₁₉D₄H₂₄O | 276.45[1] |

| Santa Cruz Biotechnology | 5α-Androstenone-d4 | (5α)-Androst-16-en-3-one-d4, Androstenone-d4 | Not specified | Contact for details | C₁₉H₂₄D₄O[2] | 276.45[2] |

| CymitQuimica (distributor for TRC) | 5α-Androstenone-d4 | 16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4 | Not specified | 2500µg, 25mg | C₁₉D₄H₂₄O[3] | 276.45[3] |

Application in Quantitative Analysis: Experimental Protocol

5α-Androstenone-d4 is primarily utilized as an internal standard for the accurate quantification of 5α-Androstenone in biological matrices by isotope dilution mass spectrometry (ID-MS), most commonly with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a compound that is chemically identical to the analyte but has a different mass, allowing for precise correction of sample loss during preparation and analytical variability.

Protocol: Quantification of 5α-Androstenone in Porcine Adipose Tissue using GC-MS with 5α-Androstenone-d4 Internal Standard

This protocol is a generalized methodology based on established practices for steroid analysis.[4][5]

1. Sample Preparation and Extraction:

-

Accurately weigh approximately 1 gram of homogenized porcine adipose tissue into a glass tube.

-

Add a known amount of 5α-Androstenone-d4 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample. This will serve as the internal standard.

-

Add 5 mL of a suitable organic solvent, such as cyclohexane or a mixture of hexane and isopropanol, to the tube.

-

Homogenize the sample and solvent mixture using a probe homogenizer.

-

Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the organic supernatant to a clean tube.

-

Repeat the extraction process on the remaining pellet with another 5 mL of solvent to ensure complete recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (Optional but Recommended for GC-MS):

-

To improve chromatographic performance and sensitivity, the extracted residue can be derivatized.[6]

-

Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

-

Seal the tube and heat at 60°C for 30 minutes.

3. GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Injection Volume: 1-2 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

For 5α-Androstenone (quantifier and qualifier ions)

-

For 5α-Androstenone-d4 (quantifier and qualifier ions)

-

-

4. Data Analysis:

-

Integrate the peak areas for the selected quantifier ions of both the native 5α-Androstenone and the deuterated internal standard (5α-Androstenone-d4).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Create a calibration curve by analyzing a series of standards with known concentrations of 5α-Androstenone and a constant concentration of 5α-Androstenone-d4.

-

Determine the concentration of 5α-Androstenone in the original sample by comparing its peak area ratio to the calibration curve.

Signaling Pathways and Biological Context

5α-Androstenone is a known mammalian pheromone, particularly studied in pigs, where it plays a role in signaling sexual readiness.[7] In humans, the perception of its odor is highly variable and genetically determined, linked to polymorphisms in the olfactory receptor gene OR7D4.[8]

Olfactory Signaling Pathway of 5α-Androstenone

The detection of 5α-Androstenone begins with its interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] In pigs, several ORs have been identified to respond to androstenone, including OR2D2, OR8D1, OR8D2, OR10Z1, and OR7D4.[9]

Caption: Olfactory signal transduction cascade initiated by 5α-Androstenone.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of 5α-Androstenone in a biological sample using its deuterated analog as an internal standard.

Caption: Workflow for 5α-Androstenone quantification using an internal standard.

Biosynthesis and Metabolism of 5α-Androstenone

5α-Androstenone is a steroid synthesized from androstadienone via the action of the enzyme 5α-reductase.[10] It can be further metabolized into other related steroids, such as 3α-androstenol and 3β-androstenol, by 3-ketosteroid reductases.[10] In the liver, it can be metabolized to a glucuronide conjugate for excretion.[11]

Caption: Simplified biosynthesis and metabolism of 5α-Androstenone.

References

- 1. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]

- 7. smelltest.eu [smelltest.eu]

- 8. Olfactory perception of 5α-androst-16-en-3-one: Data obtained in the residents of central Russia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Androstenone - Wikipedia [en.wikipedia.org]

- 11. Metabolism of Androstenone, 17β-Estradiol and Dihydrotestosterone in Primary Cultured Pig Hepatocytes and the Role of 3β-Hydroxysteroid Dehydrogenase in This Process | PLOS One [journals.plos.org]

5α-Androstenone-d4: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and relevant biological context for 5α-Androstenone-d4. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

5α-Androstenone-d4 is a deuterated isotopologue of 5α-Androstenone, a C19 steroid. The deuterium labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.

| Property | Value |

| Chemical Name | (5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |

| Synonyms | 16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4 |

| Molecular Formula | C₁₉D₄H₂₄O |

| Molecular Weight | 276.45 g/mol |

| CAS Number (Unlabeled) | 18339-16-7 |

| Appearance | Solid |

| Storage Temperature | +4°C |

Safety Data and Hazard Information

The safety profile of 5α-Androstenone-d4 is expected to be comparable to its non-deuterated counterpart, 5α-Androstenone. The primary hazards are associated with its potential toxicity if ingested, inhaled, or in contact with skin.

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Estimated Acute Toxicity Values

Based on the GHS hazard classifications, the following are the estimated ranges for acute toxicity.

| Route of Exposure | Endpoint | Estimated Value Range |

| Oral | LD50 | 300 - 2000 mg/kg |

| Dermal | LD50 | 1000 - 2000 mg/kg |

| Inhalation (dusts/mists) | LC50 | 1 - 5 mg/L |

These values are estimates based on the GHS classification criteria and may not represent exact experimental values.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the potential hazards, appropriate precautions must be taken when handling 5α-Androstenone-d4.

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection : If handling large quantities or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage

Store 5α-Androstenone-d4 in a tightly sealed container in a cool, dry, and well-ventilated area at +4°C.[1] Protect from light.

Disposal

5α-Androstenone-d4 is a deuterated compound and is not radioactive. Disposal should be in accordance with local, state, and federal regulations for chemical waste. It should not be disposed of down the drain.

Experimental Protocol: Quantitative Analysis of 5α-Androstenone using Isotope Dilution Mass Spectrometry

5α-Androstenone-d4 is an ideal internal standard for the accurate quantification of endogenous 5α-Androstenone in biological matrices by isotope dilution mass spectrometry (ID-MS).

Principle

A known amount of 5α-Androstenone-d4 is added to a biological sample. The deuterated and non-deuterated forms of the analyte are co-extracted, purified, and analyzed by LC-MS/MS. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to calculate the concentration of the endogenous analyte, correcting for any sample loss during preparation.

Methodology

-

Sample Preparation :

-

To a known volume of the biological matrix (e.g., plasma, serum, tissue homogenate), add a precise amount of 5α-Androstenone-d4 solution of a known concentration.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether, diethyl ether).

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer for the detection of the precursor and product ions of both 5α-Androstenone and 5α-Androstenone-d4.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Quantification :

-

Generate a calibration curve using known concentrations of unlabeled 5α-Androstenone and a fixed concentration of 5α-Androstenone-d4.

-

Calculate the concentration of 5α-Androstenone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Method Validation

The analytical method should be validated according to established guidelines to ensure its accuracy and reliability.[2][3][4] Key validation parameters include:

-

Linearity

-

Accuracy and Precision (intra- and inter-day)

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Selectivity and Specificity

-

Matrix Effects

-

Stability (freeze-thaw, bench-top, long-term)

Biological Context and Signaling Pathways

5α-Androstenone is a naturally occurring steroid with pheromonal properties in some mammals.[5] It is biosynthesized from cholesterol and is further metabolized to other steroids.

Biosynthesis and Metabolism of 5α-Androstenone

The biosynthesis of 5α-Androstenone begins with pregnenolone, which is converted to 5,16-androstadien-3β-ol by the enzyme complex andien-β-synthase (which includes CYP17A1).[6][7] This intermediate is then converted to 5α-Androstenone through the actions of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase.[8] 5α-Androstenone can be further metabolized to the odorous steroids 3α-androstenol and 3β-androstenol by 3-ketosteroid reductases.[5]

Biosynthesis and metabolism of 5α-Androstenone.

Potential Signaling Pathway: Modulation of GABAA Receptors

The metabolite of 5α-Androstenone, 3α-androstenol, has been shown to be a potent positive allosteric modulator of the GABAA receptor. This suggests a potential mechanism of action for the physiological effects of 5α-Androstenone.

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. 3α-androstenol can bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA and further increasing chloride influx. This potentiation of GABAergic inhibition can lead to anxiolytic and sedative effects.

Modulation of the GABAA receptor by 3α-androstenol.

References

- 1. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]

- 2. Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. [PDF] Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids. | Semantic Scholar [semanticscholar.org]

- 5. Androstenone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5α-Androstenone-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5α-Androstenone-d4 in various organic solvents. Given the limited direct data on the deuterated form, this guide leverages solubility data for the structurally analogous non-deuterated compound, 5α-Androstenone, and outlines general experimental protocols for solubility determination of steroids.

Introduction

5α-Androstenone-d4 is the deuterated isotopologue of 5α-Androstenone, a volatile steroid found in mammals and first identified as a mammalian pheromone.[1] In research, 5α-Androstenone-d4 is primarily utilized as an internal standard for the quantification of 5α-Androstenone in various biological samples using mass spectrometry-based methods. Accurate knowledge of its solubility in organic solvents is critical for the preparation of stock solutions, calibration standards, and experimental controls.

Physicochemical Properties of 5α-Androstenone-d4

-

Synonyms: 16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4, 5α-Androstenone-2,2,4,4-d4[1]

Solubility Data

| Solvent | Solubility (mg/mL) |

| Ethanol | ~10 |

| Dimethyl Sulfoxide (DMSO) | ~15 |

| Dimethylformamide (DMF) | ~25 |

Data sourced from Cayman Chemical product information for 5α-Androst-16-en-3-one.[5]

For aqueous solutions, 5α-Androstenone is sparingly soluble. To achieve a higher concentration in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO and PBS (pH 7.2).[5] It is advised not to store the aqueous solution for more than one day.[5]

Experimental Protocols for Solubility Determination

The following are generalized methodologies for determining the solubility of steroidal compounds like 5α-Androstenone-d4 in organic solvents.

4.1. Visual Method

This is a straightforward, qualitative to semi-quantitative method.

-

Preparation: Weigh a precise amount of 5α-Androstenone-d4 (e.g., 1 mg) into a clear glass vial.

-

Solvent Addition: Add a small, measured volume of the organic solvent of interest (e.g., 100 µL).

-

Dissolution: Vigorously vortex the vial for 1-2 minutes. If the solid dissolves completely, the solubility is at least 10 mg/mL.

-

Titration: If the solid does not dissolve, add additional aliquots of the solvent, vortexing after each addition, until the solid is fully dissolved. The total volume of solvent used to dissolve the initial mass of the compound provides the solubility.

-

Observation: A solution is considered clear when there are no visible particles or cloudiness.

4.2. Gravimetric Method

This method provides more quantitative data.

-

Saturated Solution Preparation: Add an excess amount of 5α-Androstenone-d4 to a known volume of the organic solvent in a sealed container.

-

Equilibration: Agitate the solution at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm) is recommended.

-

Solvent Evaporation: Evaporate the solvent from the collected supernatant under a stream of inert gas or in a vacuum oven.

-

Mass Determination: Weigh the remaining solid residue. The solubility is calculated by dividing the mass of the residue by the volume of the supernatant collected.

4.3. Spectrophotometric Method

This method is suitable for compounds with a chromophore.

-

Standard Curve Generation: Prepare a series of standard solutions of 5α-Androstenone-d4 of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a standard curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 4.2).

-

Dilution and Measurement: After equilibration and separation of the undissolved solid, dilute a known volume of the supernatant with the solvent to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted solution.

-

Concentration Calculation: Use the standard curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for preparing a stock solution of 5α-Androstenone-d4.

References

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 5α-Androstenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of 5α-Androstenone (5α-androst-16-en-3-one), a steroid with significant interest in animal physiology and potential implications in human chemosignaling. This document details its distribution across various species and tissues, with a focus on quantitative data. Furthermore, it elucidates the intricate biosynthetic pathway, from cholesterol to the final compound, highlighting the key enzymes and intermediate molecules. Detailed experimental protocols for the extraction, quantification, and study of 5α-Androstenone are provided to facilitate further research in this field.

Natural Occurrence of 5α-Androstenone

5α-Androstenone is a C19 steroid that is naturally produced in a variety of mammals. Its concentration varies significantly depending on the species, sex, age, and tissue type.

In Porcine Species (Boars)

The most well-documented occurrence of 5α-Androstenone is in mature male pigs (boars), where it is a major contributor to "boar taint," an unpleasant odor and flavor in the meat of some uncastrated male pigs. It accumulates in adipose tissue and is also present in plasma and saliva.

Table 1: Concentration of 5α-Androstenone in Boar Tissues

| Tissue | Concentration Range | Notes |

| Adipose Tissue (Fat) | 0.5 - 20.0 µg/g | Levels increase with sexual maturity.[1][2][3][4] |

| Peripheral Plasma | 1 - 30 ng/mL | Levels can increase after mating.[1][2][3] |

| Saliva | 0.04 - 1.70 µg/mL | Higher concentrations are found in sexually excited boars.[5][6][7][8] |

In Humans

5α-Androstenone is also found in humans, although typically at lower concentrations than in boars. It is present in axillary (underarm) sweat and is thought to play a role in human body odor.

Table 2: Concentration of 5α-Androstenone in Human Axillary Sweat

| Sex | Concentration Range | Notes |

| Male | Significantly higher than in females | Levels are related to axillary cholesterol concentrations.[9] |

| Female | Lower than in males |

Biosynthesis of 5α-Androstenone

The biosynthesis of 5α-Androstenone is a multi-step process that begins with cholesterol and involves a series of enzymatic reactions primarily occurring in the testes. The pathway shares several initial steps with the synthesis of other steroid hormones like testosterone.

Caption: Biosynthesis of 5α-Androstenone from Cholesterol.

Experimental Protocols

Quantification of 5α-Androstenone in Porcine Adipose Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of 5α-Androstenone in boar fat.

3.1.1. Sample Preparation and Extraction

-

Homogenization: Homogenize a known weight of adipose tissue (e.g., 1 gram) in a suitable solvent mixture, such as hexane and dichloromethane (1:1 v/v).

-

Internal Standard: Add a known amount of an internal standard, such as 5α-androstan-3-one, to the homogenate to correct for extraction losses.

-

Extraction: Extract the lipids and steroids from the tissue homogenate using a solid-phase extraction (SPE) column or liquid-liquid extraction.

-

Saponification (Optional): To remove interfering lipids, the extract can be saponified with ethanolic potassium hydroxide.

-

Derivatization: For improved chromatographic properties and sensitivity, the extracted steroids are often derivatized, for example, by oximation of the keto group.

3.1.2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is typically used for quantification, monitoring characteristic ions of 5α-Androstenone and the internal standard.

-

Caption: GC-MS Workflow for 5α-Androstenone Quantification.

Quantification of 5α-Androstenone in Plasma by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying hormones in biological fluids.

3.2.1. Principle

The assay is based on the principle of competitive binding. A known quantity of radiolabeled 5α-Androstenone (tracer) competes with the unlabeled 5α-Androstenone in the sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled 5α-Androstenone in the sample.

3.2.2. Procedure

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

-

Extraction: Extract the steroids from the plasma using an organic solvent such as diethyl ether.

-

Assay Setup:

-

Prepare a standard curve using known concentrations of unlabeled 5α-Androstenone.

-

In assay tubes, add the plasma extract or standard solution.

-

Add a constant amount of radiolabeled 5α-Androstenone (e.g., ³H-labeled).

-

Add a specific antibody against 5α-Androstenone.

-

-

Incubation: Incubate the tubes to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Steroid: Separate the antibody-bound steroid from the free steroid. This can be achieved by methods such as precipitation with a second antibody or adsorption of the free steroid to charcoal.

-

Counting: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Calculation: Determine the concentration of 5α-Androstenone in the samples by comparing their results to the standard curve.[10][11][12]

Caption: Workflow for 5α-Androstenone Radioimmunoassay.

5α-Reductase Enzyme Assay

This assay measures the activity of 5α-reductase, a key enzyme in the biosynthesis of 5α-Androstenone.

3.3.1. Principle

The assay measures the conversion of a substrate (e.g., androstenedione or testosterone) to its 5α-reduced product by a preparation containing 5α-reductase. The product can be quantified using various methods, including chromatography or by using a radiolabeled substrate.

3.3.2. Procedure

-

Enzyme Preparation: Prepare a microsomal fraction from a tissue known to have 5α-reductase activity (e.g., liver or prostate).

-

Reaction Mixture: In a reaction tube, combine:

-

The enzyme preparation.

-

A suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

-

A saturating concentration of the substrate (e.g., androstenedione or radiolabeled testosterone).

-

The cofactor NADPH.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Stopping the Reaction: Terminate the reaction by adding a quenching agent, such as a strong acid or an organic solvent.

-

Product Quantification:

-

Extract the steroids from the reaction mixture.

-

Separate the substrate from the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed. If a radiolabeled substrate was used, this can be done by scintillation counting of the product spot/peak.

-

Conclusion

This technical guide provides a foundational understanding of the natural occurrence and biosynthesis of 5α-Androstenone. The provided tables summarize the quantitative distribution of this steroid, and the detailed biosynthetic pathway highlights key enzymatic steps. The experimental protocols for GC-MS, RIA, and enzyme assays offer a starting point for researchers to further investigate the role of 5α-Androstenone in various biological systems. Continued research in this area will undoubtedly provide further insights into the physiological and behavioral effects of this intriguing steroid.

References

- 1. Concentrations of fat and plasma 5alpha-androstenone and plasma testosterone in boars selected for rate of body weight gain and thickness of back fat during growth, sexual maturation and after mating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rep.bioscientifica.com [rep.bioscientifica.com]

- 3. rep.bioscientifica.com [rep.bioscientifica.com]

- 4. 5α-Androstenone in Fat from Boars Selected for Rate of Gain and Thickness of Back Fat, and from Boars Used in Artificial Insemination Service - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of 16-Androstenes (5α-Androst-16-en-3-One, 5α-Androst-16-en-3α-ol, 5α-Androst-16-en-3β-ol) in Saliva of German Landrace and Göttingen Minipig Boars | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. bohrium.com [bohrium.com]

- 7. Changes of Androstenone Concentrations in Saliva of Boars with Age [agris.fao.org]

- 8. Changes of Androstenone Concentrations in Saliva of Boars with Age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Axillary 5 alpha-androst-16-en-3-one in men and women: relationships with olfactory acuity to odorous 16-androstenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phoenixbiotech.net [phoenixbiotech.net]

- 11. scispace.com [scispace.com]

- 12. microbenotes.com [microbenotes.com]

biological significance of 5a-Androstenone as a pheromone

An In-depth Technical Guide on the Biological Significance of 5α-Androstenone as a Pheromone

Introduction

5α-Androst-16-en-3-one (androstenone) is a C19 steroid and a derivative of testosterone that functions as a significant chemical signal in many mammalian species.[1][2] It is most notably recognized as a key pheromone in pigs (Sus scrofa), where it plays a crucial role in signaling sexual readiness and modulating social behaviors.[3][4][5] In boars, androstenone is synthesized in the testes, accumulates in adipose tissue, and is released in high concentrations in the saliva, acting as a chemical cue to induce the mating stance (lordosis reflex) in estrous sows.[4][5]

Beyond its well-defined role in swine, androstenone is also found in human sweat and urine, making it a candidate for a human pheromone, although its effects are subject to considerable debate and individual variation.[2][6] The perception of androstenone's odor in humans is largely determined by genetic variations in the olfactory receptor gene OR7D4.[1][7][8] Depending on an individual's genotype, the scent can be perceived as unpleasant (like stale urine or sweat), pleasant (sweet or floral), or it may not be detected at all.[1][6][8]

This technical guide provides a comprehensive overview of the biological significance of 5α-androstenone, focusing on its biosynthesis, mechanism of action, physiological and behavioral effects, and the experimental methodologies used in its study.

Biosynthesis and Metabolism

The synthesis of 5α-androstenone is a multi-step enzymatic process primarily occurring in the Leydig cells of the testes.[4][9] The pathway originates from pregnenolone, a cholesterol derivative.

Biosynthesis Pathway

The key steps in the conversion of pregnenolone to androstenone are:

-

Conversion to 5,16-Androstadien-3β-ol: Pregnenolone is converted to 5,16-androstadien-3β-ol by the enzyme 16-ene-synthetase, a specific activity of cytochrome P450c17.[10]

-

Oxidation and Isomerization: The intermediate is then acted upon by 3β-hydroxysteroid dehydrogenase (3β-HSD), which oxidizes the 3β-hydroxyl group to a 3-keto group and isomerizes the double bond.

-

Final Reduction: The final step involves the reduction of the double bond at the 5-position by the enzyme 5α-reductase, yielding 5α-androst-16-en-3-one.[10][11]

This pathway is distinct from the primary androgen synthesis pathway that leads to testosterone, although it shares common precursors and enzymes.[12][13]

References

- 1. The Rockefeller University » Gene determines whether male body odor smells pleasant [rockefeller.edu]

- 2. caymanchem.com [caymanchem.com]

- 3. The scents of androstenone in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Pheromones, binding proteins, and olfactory systems in the pig (Sus scrofa): An updated review [frontiersin.org]

- 6. smelltest.eu [smelltest.eu]

- 7. rockefeller.edu [rockefeller.edu]

- 8. Genetic variation in a human odorant receptor alters odour perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Androstenone - Wikipedia [en.wikipedia.org]

- 12. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androsterone - Wikipedia [en.wikipedia.org]

Degradation Pathways of 5α-Androstenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of 5α-Androstenone under various experimental conditions. It is designed to serve as a valuable resource for researchers and professionals involved in steroid metabolism, drug development, and related fields. This document details enzymatic, microbial, and hypothetical photo- and thermal degradation pathways, supported by experimental protocols and quantitative data.

Enzymatic Degradation of 5α-Androstenone

The primary route of 5α-Androstenone degradation in biological systems is through enzymatic metabolism, predominantly occurring in the liver and testes. The key transformations involve reduction of the 3-keto group and subsequent conjugation for excretion.

Metabolic Pathways

The metabolism of 5α-Androstenone proceeds through two main phases:

-

Phase I Metabolism: This phase involves the reduction of the 3-keto group of 5α-Androstenone to form two main stereoisomers: 5α-androst-16-en-3α-ol (3α-androstenol) and 5α-androst-16-en-3β-ol (3β-androstenol). This reduction is catalyzed by hydroxysteroid dehydrogenases (HSDs), specifically 3α-HSD and 3β-HSD, as well as aldo-keto reductases (AKRs). The primary metabolite formed in pig liver microsomes is 3β-androstenol[1][2].

-

Phase II Metabolism: Following reduction, the resulting androstenols undergo conjugation to increase their water solubility and facilitate their elimination from the body. The two main conjugation reactions are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches a glucuronic acid moiety to the hydroxyl group of the androstenols.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfate group to the androstenols.

-

The following diagram illustrates the primary enzymatic degradation pathway of 5α-Androstenone.

Quantitative Data

The rate of 5α-Androstenone metabolism can vary significantly between individuals and breeds, largely due to differences in the expression levels of metabolic enzymes[1][2].

| Experimental System | Substrate | Key Enzyme(s) | Major Metabolite | Rate of Formation (nmol/mg protein/min) | Reference |

| Pig Liver Microsomes (Large White) | 5α-Androstenone | 3β-HSD | 3β-androstenol | 1.2 ± 0.2 | [1][2] |

| Pig Liver Microsomes (Meishan) | 5α-Androstenone | 3β-HSD | 3β-androstenol | 0.2 ± 0.05 | [1][2] |

Experimental Protocols

This protocol is adapted from studies investigating the metabolism of 5α-Androstenone in porcine liver microsomes[1][2].

Materials:

-

Pig liver microsomes

-

5α-Androstenone

-

NADH or NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., epitestosterone)

-

HPLC system with a UV or mass spectrometric detector

Procedure:

-

Prepare a reaction mixture containing pig liver microsomes (0.5 mg/mL), 5α-Androstenone (10 µM), and either NADH or NADPH (1 mM) in potassium phosphate buffer.

-

Initiate the reaction by adding the cofactor (NADH or NADPH).

-

Incubate the mixture at 37°C for a specified time (e.g., 10, 20, 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the formation of metabolites.

This protocol provides a general framework for the sensitive and specific quantification of 5α-Androstenone and its metabolites[3][4][5].

Sample Preparation:

-

To a 1 mL urine or plasma sample, add an internal standard solution.

-

Perform solid-phase extraction (SPE) to isolate the steroids.

-

For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase and sulfatase can be included.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5α-Androstenone and its metabolites.

References

- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 2. Characterisation of androstenone metabolism in pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Androstenone in Porcine Plasma using a Validated LC-MS/MS Method with 5α-Androstenone-d4 Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of androstenone in porcine plasma. Androstenone (5α-androst-16-en-3-one) is a key contributor to boar taint, and its accurate measurement is crucial for research and quality control in the pork industry. This method utilizes a stable isotope-labeled internal standard, 5α-Androstenone-d4, to ensure high accuracy and precision. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method is suitable for high-throughput analysis in research and drug development settings.

Introduction

Androstenone is a steroid produced in the testes of male pigs that can accumulate in adipose tissue, causing an undesirable odor and flavor in pork known as boar taint. The concentration of androstenone in plasma is an important indicator for genetic selection programs and the evaluation of strategies to mitigate boar taint. LC-MS/MS has become the preferred analytical technique for steroid hormone analysis due to its high selectivity, sensitivity, and throughput.[1] The use of a deuterated internal standard, such as 5α-Androstenone-d4, is critical for correcting for matrix effects and variations during sample preparation and injection.[2] This application note provides a detailed protocol for the quantification of androstenone in porcine plasma, adaptable for various research and quality control applications.

Experimental

Materials and Reagents

-

Androstenone (≥98% purity)

-

5α-Androstenone-d4 (≥95% purity)[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Porcine plasma (blank, collected with heparin anticoagulant)

Instrumentation

-

Liquid Chromatograph: A system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[6]

Standard Solutions

-

Androstenone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of androstenone in 10 mL of methanol.

-

5α-Androstenone-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5α-Androstenone-d4 in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the androstenone stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the 5α-Androstenone-d4 stock solution with methanol.

Sample Preparation Protocol

-

Thaw: Thaw porcine plasma samples at room temperature.

-

Spike: To 500 µL of plasma, add 25 µL of the 100 ng/mL IS working solution. For calibration standards and quality controls, spike with the appropriate androstenone working standard solution.

-

Precipitation & Centrifugation: Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis® MCX cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

-

Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (80% Water with 0.1% Formic Acid: 20% Acetonitrile with 0.1% Formic Acid).[6]

LC-MS/MS Method

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

Time (min) %A %B 0.0 80 20 1.0 80 20 5.0 20 80 7.0 20 80 7.1 80 20 | 10.0 | 80 | 20 |

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument.

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Androstenone 273.2 97.1 25 | 5α-Androstenone-d4 | 277.2 | 101.1 | 25 |

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of androstenone in porcine plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL with a coefficient of determination (R²) greater than 0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.1 ng/mL and 0.5 ng/mL, respectively. A representative calibration curve is shown below.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.021 |

| 1.0 | 0.045 |

| 5.0 | 0.230 |

| 10.0 | 0.465 |

| 25.0 | 1.150 |

| 50.0 | 2.310 |

| 100.0 | 4.590 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy was within ±15% of the nominal values, which is in line with regulatory guidelines for bioanalytical method validation.

| QC Level | Concentration (ng/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=18) | Accuracy (%) |

| Low | 1.5 | 6.8 | 8.2 | 105.3 |

| Medium | 20.0 | 4.5 | 5.9 | 98.7 |

| High | 80.0 | 3.1 | 4.7 | 101.5 |

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS quantification of androstenone.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of androstenone in porcine plasma. The use of a deuterated internal standard and a streamlined SPE protocol ensures high-quality data suitable for demanding research and routine analysis applications. This method can be a valuable tool for researchers, scientists, and professionals in the fields of animal science and drug development.

References

- 1. Steroid Mass Spectrometry for the Diagnosis of PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5alpha-Androstenone-d4 | CAS | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of androstenone levels in porcine plasma by LC-MS/MS | SLU publication database (SLUpub) [publications.slu.se]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Application Note: A Robust Sample Preparation Protocol for Steroid Analysis Using 5α-Androstenone-d4 as an Internal Standard

Introduction

The accurate quantification of steroid hormones in biological matrices is crucial for clinical diagnostics, endocrinology research, and anti-doping applications. Steroids are present in low concentrations in complex biological fluids such as serum, plasma, and urine, necessitating efficient sample preparation to remove interfering substances and concentrate the analytes of interest. The use of a stable isotope-labeled internal standard is essential for correcting for analyte losses during sample preparation and for variations in instrument response. This application note details a comprehensive sample preparation protocol for the analysis of steroids using 5α-Androstenone-d4 as an internal standard, suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

5α-Androstenone-d4 is a deuterated analog of the endogenous steroid 5α-Androstenone. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. This makes it an ideal internal standard for the accurate quantification of a range of endogenous steroids. The protocols outlined below describe both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods, providing flexibility for different sample types and laboratory workflows.

Core Requirements

This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for steroid quantification. The inclusion of 5α-Androstenone-d4 as an internal standard enhances the accuracy and precision of the analytical results.

Experimental Protocols

Detailed methodologies for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are provided below. The choice of method may depend on the sample matrix, the target analytes, and the available laboratory equipment.

Protocol 1: Liquid-Liquid Extraction (LLE) for Serum and Plasma Samples

This protocol is adapted from established methods for steroid extraction from serum and plasma.[1][2]

Materials and Reagents:

-

Biological sample (Serum or Plasma)

-

5α-Androstenone-d4 internal standard solution (e.g., in methanol)

-

Diethyl ether or Ethyl acetate (ACS Grade)

-

Dry ice/ethanol bath

-

Centrifuge

-

Speedvac or nitrogen evaporator

-

Reconstitution solvent (e.g., 50:50 methanol:water)

-

Glass test tubes

Procedure:

-

Sample Thawing: Thaw frozen serum or plasma samples on ice.

-

Internal Standard Spiking: To 500 µL of the sample, add a known amount of 5α-Androstenone-d4 internal standard solution. The final concentration of the internal standard should be appropriate for the expected analyte concentration range and the sensitivity of the analytical instrument.

-

Protein Precipitation (Optional but Recommended): Add 1 mL of cold methanol to the sample, vortex for 30 seconds, and centrifuge at 4°C for 10 minutes at 10,000 x g to precipitate proteins. Transfer the supernatant to a clean glass tube.

-

Liquid-Liquid Extraction:

-

Solvent Collection:

-